N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}glycylglycine
Description
2-{[2-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)acetyl]amino}acetic acid is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring system substituted with various functional groups
Properties
Molecular Formula |
C19H22N2O7 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[[2-[[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxyacetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C19H22N2O7/c1-3-4-12-7-18(26)28-14-6-11(2)5-13(19(12)14)27-10-16(23)20-8-15(22)21-9-17(24)25/h5-7H,3-4,8-10H2,1-2H3,(H,20,23)(H,21,22)(H,24,25) |
InChI Key |
MJHUFNDQHSOBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)acetyl]amino}acetic acid involves multiple steps, starting from the chromen core. The chromen core can be synthesized through the cyclization of appropriate precursors, followed by functional group modifications. The key steps include:
Cyclization: The formation of the chromen ring system through cyclization reactions.
Functionalization: Introduction of the propyl and methyl groups at specific positions on the chromen ring.
Acetylation: Acetylation of the hydroxyl group to form the acetyl derivative.
Amination: Introduction of amino groups through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)acetyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-{[2-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)acetyl]amino}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[2-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)acetyl]amino}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate
- 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid
- 4-ethyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
2-{[2-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)acetyl]amino}acetic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
